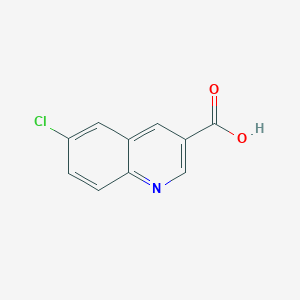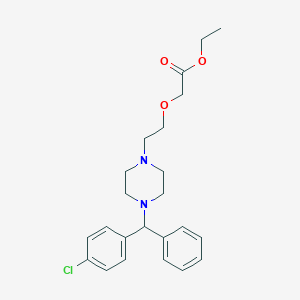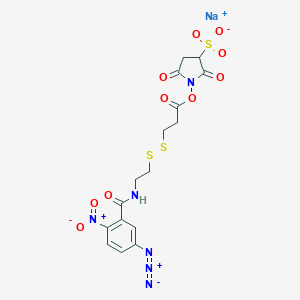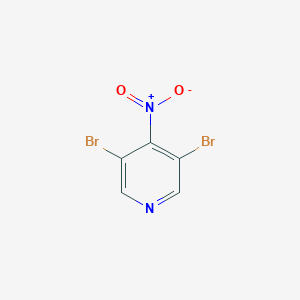
3,5-Dibromo-4-nitropyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-dibromo-4-nitropyridine involves multiple steps, including bromination and nitration reactions. Techniques and reagents vary, but the process typically targets the specific substitution pattern on the pyridine ring to achieve the desired product. For instance, starting materials like pyridine derivatives undergo controlled reactions to introduce bromo and nitro groups at precise positions on the ring.
Molecular Structure Analysis
The molecular structure of 3,5-dibromo-4-nitropyridine is characterized by the presence of bromo and nitro substituents, which significantly influence the electronic and steric properties of the molecule. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to elucidate the geometry, bond lengths, and angles, revealing insights into the molecular arrangement and stability.
Chemical Reactions and Properties
3,5-Dibromo-4-nitropyridine participates in various chemical reactions, leveraging its active substituents. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity is exploited in nucleophilic substitution reactions, coupling reactions, and as a precursor in the synthesis of heterocyclic compounds. The presence of electron-withdrawing groups also influences its behavior in electrophilic and nucleophilic reactions, making it a versatile reagent in organic synthesis.
Physical Properties Analysis
The physical properties of 3,5-dibromo-4-nitropyridine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular structure and the nature of the substituents. The compound typically exhibits solid-state characteristics that can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of 3,5-dibromo-4-nitropyridine, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the electronic effects of the bromo and nitro groups. Studies involving spectroscopic methods (NMR, IR, UV-Vis) and computational chemistry provide insights into its reactivity patterns, electron distribution, and interaction with other molecules.
For detailed insights and specific studies on 3,5-Dibromo-4-nitropyridine, the following references provide comprehensive information on the topics discussed:
- (Bryndal et al., 2012): Molecular and crystal structures, vibrational studies, and quantum chemical calculations.
- (Alcock et al., 1977): Preparation, crystal structure, and reactions of spin-labelling reagents.
- (Batsanov, 2000): Structure analysis of nitropyridine derivatives.
- (Jun, 2007): Synthesis and analysis of nitropyridine compounds.
- (Abraham et al., 2017): Quantum mechanical, spectroscopic, and docking studies.
Aplicaciones Científicas De Investigación
Activation of Cysteine in Peptides : 2,2′-dithiobis(5-nitropyridine) is effective in activating cysteine in peptides. This leads to the formation of asymmetric disulfides and the preparation of de novo designed cytochrome model heterodimeric 62-mer peptides (Rabanal, DeGrado, & Dutton, 1996).
Directive Influence in Nitration : The nitration of 3-bromo-5-methoxypyridine-N-oxide yields a 6-nitro derivative, while 3,5-dimethoxypyridine-N-oxide yields a 2-(=6-) nitro derivative. This demonstrates the directive influence of the N-oxide group during nitration (Hertog, Ammers, & Schukking, 2010).
Synthesis of Pyrazolones : Compounds like 3-aminopyridine and 3,5-diaminopyridine, which exhibit chemical behavior similar to 3-nitraminopyridine, are potential candidates for synthesizing (3-pyridyl)-pyrazolones and related compounds (Zwart & Wibaut, 2010).
Production of Hydroxyaminopyridine-Sulfonic Acid : 3-nitropyridine reacts with sodium sulfite to produce 5-hydroxyaminopyridine-2-sulfonic acid, with a yield of 63% from 3-nitropyridine (Bakke, Ranes, Romming, & Sletvold, 2000).
Reactions with Nucleophiles : 3-R-5-nitropyridines react with various nucleophiles, leading to substitution of non-activated nitro groups or dearomatization of the pyridine ring, depending on the nature of the nucleophile (Bastrakov et al., 2019).
Synthesis of Oxidative Dyestuff Intermediates : The molecule 3-nitro-2-pyridone has a tetrahedral structure and is a promising candidate for the synthesis of new oxidative dyestuff intermediates (Zhang, She, Dou, & Fan, 2006).
Oxidative Amination : Oxidative amination of 3-nitropyridines with ammonia, butylamine, and diethylamine can produce highly regioselective substituted nitro groups with high yields (Bakke & Svensen, 2001).
Synthesis of Alkylated/Arylated Nitropyridines : A more practical method for synthesizing 3-alkylated/arylated 5-nitropyridines has been developed using 3,5-dinitro-2-pyridone and ammonium acetate (Le, Asahara, & Nishiwaki, 2015).
Vicarious Nucleophilic Amination : This process can produce 3- or 4-substituted-2-amino-5-nitropyridines with moderate to good yields (Bakke, Svensen, & Trevisan, 2001).
Spin-Labelling Reagent : cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy is a new spin-labelling reagent, convenient for amino function labeling (Alcock, Golding, Ioannou, & Sawyer, 1977).
Safety And Hazards
Direcciones Futuras
Future research directions could involve the development of a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a series of 2-substituted-5-nitropyridines , which could have potential applications in various fields.
Propiedades
IUPAC Name |
3,5-dibromo-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGZEKSOAMLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360902 | |
| Record name | 3,5-dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-nitropyridine | |
CAS RN |
121263-11-4 | |
| Record name | Pyridine, 3,5-dibromo-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





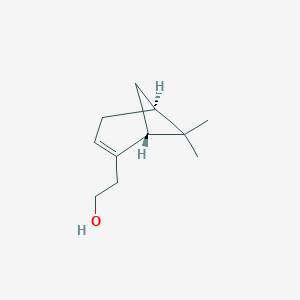
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
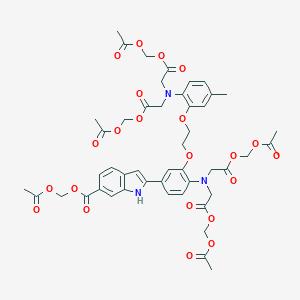
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

